REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=2)[C:4]=1[C:18]1[CH:35]=[CH:34][C:21]2[CH2:22][CH2:23][N:24](C(OC(C)(C)C)=O)[CH2:25][CH2:26][C:20]=2[CH:19]=1.Cl>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=2)[C:4]=1[C:18]1[CH:35]=[CH:34][C:21]2[CH2:22][CH2:23][NH:24][CH2:25][CH2:26][C:20]=2[CH:19]=1
|
Name
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1,1-dimethylethyl 7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
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Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=NC=CC(=C1)C)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
On completion the solid formed
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Type
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FILTRATION
|
Details
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was collected by filtration
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Type
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WASH
|
Details
|
washed with acetone
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Type
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DISSOLUTION
|
Details
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The solid was then dissolved in water
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Type
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CUSTOM
|
Details
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The sticky solid formed
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Type
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EXTRACTION
|
Details
|
was extracted with DCM
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulphate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
This was purified by silica column chromatography
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Type
|
WASH
|
Details
|
eluting with 0-8% methanol in DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
CUSTOM
|
Details
|
This was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=NC=CC(=C1)C)C1=CC2=C(CCNCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |